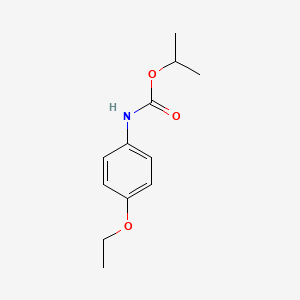

p-Ethoxycarbanilic acid isopropyl ester

Description

Contextualization of Carbamate (B1207046) Esters in Contemporary Chemical Science

Carbamate esters, also known as urethanes, are a class of organic compounds sharing a common functional group with the structure -NHC(=O)O-. evitachem.com Structurally, they can be considered hybrids of amides and esters, a combination that imparts significant chemical stability. google.com This stability arises from the resonance between the amide and carboxyl groups, which has been a subject of both theoretical and experimental study. google.com

The carbamate moiety is a key structural motif in a wide array of scientifically and industrially important molecules. researchgate.net Due to their chemical and proteolytic stability and their ability to permeate cell membranes, carbamate derivatives are of great interest in medicinal chemistry and drug design. google.com They are integral components of many approved therapeutic agents and prodrugs. google.com Beyond pharmaceuticals, carbamates are crucial in polymer chemistry as the repeating linkage in polyurethanes, a major family of plastics. evitachem.com They also serve vital roles in organic synthesis as effective protecting groups for amines and amino acids, and are widely represented in agricultural chemicals as pesticides, fungicides, and herbicides. google.comresearchgate.net The ability to modulate biological and pharmacokinetic properties by varying the substituents on the oxygen and nitrogen termini makes carbamates a versatile scaffold in modern chemical science. google.com

Significance of p-Ethoxycarbanilic Acid Isopropyl Ester within Ester Chemistry

This compound, also known as propan-2-yl N-(4-ethoxyphenyl)carbamate, is a specific molecule within the broader family of N-aryl carbamates. drugfuture.comepa.gov While extensive, specific research on this individual compound is not widely published, its significance can be understood by analyzing its structural components and its position within the well-established field of carbanilate (N-phenylcarbamate) chemistry.

The core structure is a carbanilate, an N-aryl carbamate, which is a class of compounds known for its utility in organic synthesis and as precursors to other functional groups. google.commit.edu The significance of this particular ester lies in the specific substituents attached to the carbamate core:

The N-(4-ethoxyphenyl) Group: The presence of an ethoxy group at the para-position of the phenyl ring modifies the electronic properties of the molecule. As an electron-donating group, it influences the reactivity of the aromatic ring and the properties of the carbamate nitrogen.

The Isopropyl Ester Group: The isopropyl group provides steric bulk compared to a simple methyl or ethyl ester. This can influence the molecule's conformational preferences, solubility, and how it interacts with other molecules or biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 73623-14-0 epa.gov |

| Molecular Formula | C₁₂H₁₇NO₃ epa.gov |

| Average Mass | 223.272 g/mol epa.gov |

| Monoisotopic Mass | 223.120843 g/mol epa.gov |

| IUPAC Name | propan-2-yl N-(4-ethoxyphenyl)carbamate |

Overview of Academic Research Trajectories for Alkyl Carbamates

Academic research into alkyl carbamates is dynamic, with several key trajectories focused on improving their synthesis and expanding their applications. A major theme is the development of more efficient, safer, and environmentally sustainable synthetic methods, moving away from hazardous reagents like phosgene (B1210022). google.com

One significant research area involves the use of carbon dioxide (CO₂) as an inexpensive, non-toxic C1 source. nih.gov Methodologies have been developed for the three-component coupling of amines, CO₂, and alkyl halides to generate carbamates. nih.gov This approach often utilizes catalysts and bases to facilitate the reaction under mild conditions. nih.gov

Another prominent trajectory is the use of transition metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of N-aryl carbamates from aryl halides or triflates and sodium cyanate (B1221674) in the presence of an alcohol. researchgate.netmit.edu This method provides direct access to a broad range of carbamate products, including important protecting groups used in peptide synthesis. mit.edu Copper-catalyzed systems are also being explored as a cost-effective alternative for the mono-arylation of primary carbamates. researchgate.net

Furthermore, research continues into transcarbamoylation reactions, where an existing carbamate transfers its carbamoyl (B1232498) group to another nucleophile. The direct conversion of alkyl N-alkyl carbamates to aryl N-alkyl carbamates, for example, represents a significant synthetic challenge that continues to attract research interest. google.com These advanced synthetic strategies underscore the ongoing importance of alkyl carbamates and the continuous effort to refine their preparation for various applications in advanced organic chemistry.

Table 2: Modern Synthetic Approaches to Alkyl Carbamates

| Synthetic Trajectory | Key Features | Research Focus |

| CO₂ Incorporation | Utilizes amines, CO₂, and electrophiles (e.g., alkyl halides). nih.gov | Green chemistry, atom economy, avoiding hazardous reagents. nih.gov |

| Palladium-Catalyzed Coupling | Cross-coupling of aryl halides with isocyanate salts and alcohols. researchgate.netmit.edu | Broad substrate scope, synthesis of N-aryl carbamates, access to protecting groups. mit.edu |

| Copper-Catalyzed Coupling | Mono-arylation of primary carbamates with aryl halides. researchgate.net | Cost-effective catalysis, development of efficient and selective methods. researchgate.net |

| Direct Conversion | Transcarbamoylation from alkyl carbamates to aryl carbamates. google.com | Novel reaction pathways, overcoming synthetic challenges. google.com |

Structure

3D Structure

Properties

CAS No. |

73623-14-0 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

propan-2-yl N-(4-ethoxyphenyl)carbamate |

InChI |

InChI=1S/C12H17NO3/c1-4-15-11-7-5-10(6-8-11)13-12(14)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |

InChI Key |

KOWRPDYPDOSDRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)OC(C)C |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of P Ethoxycarbanilic Acid Isopropyl Ester

Hydrolytic Transformations of Carbamate (B1207046) Esters

Hydrolysis of carbamate esters, the cleavage of the ester bond by water, can be catalyzed by either acid or base, with each condition promoting a different reaction mechanism.

The acid-catalyzed hydrolysis of carbamates like p-Ethoxycarbanilic acid isopropyl ester is analogous to the reverse of Fischer esterification. wikipedia.org The reaction is an equilibrium process, driven towards the products—p-ethoxyaniline, isopropanol (B130326), and carbon dioxide—by using a large excess of water. libretexts.org The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, activating the carbamate for nucleophilic attack. khanacademy.orglibretexts.org The oxygen of the carbonyl group is more nucleophilic than the nitrogen or the ether oxygen, making it the preferred site of protonation. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. khanacademy.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This converts the anilino group into a better leaving group (p-ethoxyaniline).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling p-ethoxyaniline.

Final Steps: The resulting isopropyl carbonic acid is unstable and decomposes to isopropanol and carbon dioxide.

In some cases, particularly with substrates containing a more basic site than the carbonyl oxygen, the mechanism can be altered. For instance, studies on benzimidazolylcarbamates have shown that at low pH, the reaction can proceed via a bimolecular attack of water on an N-protonated substrate. scielo.br

Unlike acid catalysis, base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds to completion. wikipedia.orglibretexts.org For N-aryl carbamates derived from primary or secondary amines, such as this compound, the reaction often proceeds via an Elimination-Conjugate Base (E1cB) mechanism rather than a simple bimolecular acyl substitution (BAc2). rsc.orgnih.gov

The E1cB mechanism involves the following steps:

Deprotonation: A hydroxide (B78521) ion removes the acidic proton from the carbamate nitrogen, forming a conjugate base (anion). This is a rapid equilibrium step.

Elimination (Rate-Determining Step): The anionic intermediate eliminates the isopropoxide leaving group to form a p-ethoxyphenyl isocyanate intermediate. rsc.orgnih.gov

Nucleophilic Attack on Isocyanate: The highly reactive isocyanate is then rapidly attacked by water to form the corresponding carbamic acid.

Decarboxylation: The carbamic acid is unstable and quickly decomposes to yield p-ethoxyaniline and carbon dioxide. The isopropoxide ion is protonated by water to form isopropanol.

Kinetic studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates support the E1cB mechanism, showing a direct proportionality between the reaction rate and the hydroxide ion concentration up to pH 12. rsc.org The presence of electron-withdrawing substituents on the N-aryl ring accelerates the reaction, which is consistent with the formation of an anionic intermediate. rsc.org

| Compound | Rate Constant (kOH) | Conditions | Reference |

|---|---|---|---|

| Phenyl N-phenylcarbamate | Variable, pH-dependent | 25 °C, 0.1M ionic strength | rsc.org |

| Substituted Phenyl N-phenylcarbamates | Hammett sensitivity (ρ) of 2.86 | 25 °C, 0.1M ionic strength | rsc.org |

Transesterification Reactions with Other Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, this involves reacting it with another alcohol (R-OH) to form a new carbamate (p-Ethoxycarbanilic acid R-ester) and isopropanol. These reactions are typically catalyzed by bases, such as metal alkoxides corresponding to the reacting alcohol. rsc.orgrsc.org

The reaction mechanism involves the nucleophilic attack of an alkoxide ion (RO⁻) on the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, eliminating the original isopropoxide (i-PrO⁻) leaving group. rsc.org

Kinetic studies on the transesterification of O-methyl-N-aryl carbamates reveal that the reaction is first-order with respect to the carbamate. rsc.orgrsc.org The rate of reaction is influenced by several factors:

Alcohol Structure: Primary alcohols tend to react more readily than secondary or tertiary alcohols due to reduced steric hindrance. unive.it

Alcohol Polarity: Less polar alcohols have been shown to promote faster reaction rates. rsc.org

Aromatic Substituents: Electron-withdrawing groups on the N-aryl ring of the carbamate accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, which is consistent with a mechanism where the nucleophilic attack is the rate-determining step. rsc.org

| Reacting Alcohol | Catalyst | Temperature (K) | Rate Constant (k x 104, s-1) | Reference |

|---|---|---|---|---|

| Ethanol | EtONa | 343 | 1.18 | rsc.org |

| Isopropanol | i-PrONa | 343 | 0.55 | rsc.org |

| n-Butanol | n-BuONa | 343 | 1.03 | rsc.org |

Reactivity of the Carbamate Linkage

The carbamate group (-NH-C(=O)-O-) is the central feature determining the chemical reactivity of this compound. Due to resonance, the nitrogen lone pair delocalizes into the carbonyl group, giving the C-N bond partial double-bond character. However, the rotational barrier of this bond is lower than in analogous amides, making carbamates more electrophilic and thus more reactive towards nucleophiles. nih.gov

The key reactive site is the electrophilic carbonyl carbon. This site is susceptible to attack by various nucleophiles, leading to cleavage of the acyl-oxygen bond (C-O-isopropyl) as seen in hydrolysis and transesterification reactions. The nitrogen atom, being part of the amide-like linkage, is not basic but its proton is sufficiently acidic to be removed by strong bases, initiating the E1cB hydrolysis mechanism. rsc.org The stability of the carbamate linkage makes it a useful protecting group in organic synthesis, yet it can be cleaved under specific conditions, for example, using reagents like aluminum chloride (AlCl₃) to break the O-isopropyl bond. researchgate.net

Aromatic Ring Functionalization and Reactivity

The aromatic ring of this compound possesses two substituents that influence its reactivity towards electrophilic aromatic substitution: the p-ethoxy group (-OEt) and the N-isopropylcarbamoyl group (-NHCOOiPr).

Ethoxy Group: The ethoxy group is a strongly activating, ortho-, para-directing group due to the resonance donation of its oxygen lone pairs into the ring.

N-isopropylcarbamoyl Group: The amide-like carbamate group is also an activating, ortho-, para-directing group.

Since these groups are para to each other, their directing effects reinforce each other, strongly activating the positions ortho to the ethoxy group (and meta to the carbamate group) for electrophilic attack. Therefore, reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur predominantly at the positions adjacent to the ethoxy substituent.

Furthermore, the carbamate functional group itself can be used to direct reactions. N-aryl carbamates are known to be excellent directing groups for ortho-lithiation or ortho-sodiation, where a strong base deprotonates the position ortho to the carbamate, allowing for subsequent functionalization at that site. nih.govnih.gov The carbamate can also serve as a leaving group in transition metal-catalyzed cross-coupling reactions, enabling the conversion of phenols into other functional groups like aromatic amines. nih.govorganic-chemistry.org

Thermal Degradation Pathways of Isopropyl Carbamate Esters

The thermal decomposition of carbamates is a well-established industrial and laboratory method for generating isocyanates, representing a phosgene-free synthetic route. mdpi.comresearchgate.net When heated to high temperatures, typically in the range of 250-400 °C, this compound is expected to undergo a unimolecular elimination reaction. mdpi.comresearchgate.net

The primary degradation pathway involves the cleavage of the carbamate linkage to yield two main products:

p-Ethoxyphenyl isocyanate

Isopropanol

This reaction is essentially the reverse of carbamate formation from an isocyanate and an alcohol. nih.gov The process is highly endothermic and thus requires significant thermal energy. nih.gov The thermal stability of the carbamate can be influenced by its structure; for instance, carbamates derived from tertiary alcohols tend to decompose at lower temperatures than those from primary or secondary alcohols. cdnsciencepub.com

| Compound | Temperature Range (°C) | Activation Energy (Ea) | Key Products | Reference |

|---|---|---|---|---|

| Ethyl N-methyl-N-phenylcarbamate | 329-380 | 45.38 kcal/mol | N-methylaniline, CO₂, ethylene | researchgate.net |

| 3-iodo-2-propyl-butylcarbamate (IPBC) | 60-150 | 111.13 kJ/mol | Multiple degradation products | nih.gov |

| N-Arylcarbamates of t-Alcohols | 150-200 | Variable | Amine, CO₂, Olefin | cdnsciencepub.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton signals (¹H-NMR), and the chemical shifts of carbon signals (¹³C-NMR), a comprehensive picture of the molecular structure can be assembled. Two-dimensional (2D) NMR techniques further elucidate the connectivity between atoms.

¹H-NMR Chemical Shift Analysis

The ¹H-NMR spectrum of p-Ethoxycarbanilic acid isopropyl ester is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing and -donating nature of the adjacent functional groups heavily influences the chemical shift of these protons. Protons on carbons attached to electronegative atoms like oxygen or nitrogen are deshielded and appear at a lower field (higher ppm value). libretexts.org

The predicted ¹H-NMR data is summarized below:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

| Ethoxy -CH₃ | ~1.4 | Triplet | 3H |

| Ethoxy -CH₂- | ~4.0 | Quartet | 2H |

| Aromatic H (ortho to -NH) | ~7.3 | Doublet | 2H |

| Aromatic H (ortho to -OEt) | ~6.8 | Doublet | 2H |

| Carbamate (B1207046) N-H | ~6.5-7.5 | Broad Singlet | 1H |

| Isopropyl -CH- | ~4.9 | Septet | 1H |

| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |

Ethoxy Group: The methyl protons (-CH₃) are expected to appear as a triplet around 1.4 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-), being directly attached to an oxygen atom, are deshielded and predicted to resonate as a quartet around 4.0 ppm.

Aromatic Protons: The para-substituted aromatic ring will show a typical AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-donating ethoxy group are shielded and expected upfield around 6.8 ppm, while the protons ortho to the carbamate nitrogen are deshielded and predicted to appear downfield around 7.3 ppm. wisc.edu

Carbamate N-H: The proton on the nitrogen atom typically appears as a broad singlet, with a chemical shift that can be variable due to factors like solvent and concentration, but is anticipated in the range of 6.5-7.5 ppm. msu.edu

Isopropyl Group: The two methyl groups (-CH₃) are equivalent and will appear as a single doublet around 1.2 ppm, coupled to the methine proton. The methine proton (-CH-), deshielded by the adjacent ester oxygen, is expected to be a septet around 4.9 ppm.

¹³C-NMR Characterization

The proton-decoupled ¹³C-NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. oregonstate.edu Carbons in carbonyl groups are significantly deshielded and appear at very low fields. uoi.gr

The predicted ¹³C-NMR data is presented in the table below:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbamate C=O | ~153-155 |

| Aromatic C (ipso, attached to -O) | ~155 |

| Aromatic C (ipso, attached to -N) | ~131 |

| Aromatic C (ortho to -O) | ~115 |

| Aromatic C (ortho to -N) | ~120 |

| Isopropyl -CH- | ~68 |

| Ethoxy -CH₂- | ~64 |

| Isopropyl -CH₃ | ~22 |

| Ethoxy -CH₃ | ~15 |

Carbonyl Carbon: The carbon of the carbamate C=O group is expected to have the largest chemical shift, predicted to be in the 153-155 ppm range. hw.ac.uk

Aromatic Carbons: The four distinct types of aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm). The carbon atom attached to the ethoxy group (ipso-C) is predicted to be the most downfield of the ring carbons, around 155 ppm, due to the deshielding effect of the oxygen. researchgate.net The other aromatic carbons will have shifts influenced by the electronic effects of the substituents.

Aliphatic Carbons: The methine carbon of the isopropyl group and the methylene carbon of the ethoxy group, both attached to oxygen, are expected in the 60-70 ppm range. The methyl carbons of both the isopropyl and ethoxy groups will appear at the highest field (lowest ppm values).

Two-Dimensional NMR Methodologies for Connectivity Elucidation

To confirm the structural assignments made from 1D NMR, two-dimensional techniques are employed. These experiments reveal correlations between nuclei, confirming the bonding framework. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish proton-proton connectivities through two or three bonds. youtube.com Key expected correlations include:

A cross-peak between the ethoxy -CH₂- quartet and the ethoxy -CH₃ triplet.

A cross-peak between the isopropyl -CH- septet and the isopropyl -CH₃ doublet.

A cross-peak between the aromatic protons ortho to the ethoxy group and those ortho to the carbamate group, confirming their adjacent relationship on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). youtube.com It would definitively link each proton signal to its corresponding carbon signal in the tables above. For instance, the signal at ~4.0 ppm would correlate with the carbon signal at ~64 ppm, confirming their assignment to the ethoxy -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for piecing together the molecular fragments. libretexts.org Expected key HMBC correlations for this compound would include:

A correlation from the isopropyl -CH- proton (~4.9 ppm) to the carbamate carbonyl carbon (~154 ppm).

Correlations from the N-H proton to the aromatic carbons ortho and ipso to the nitrogen.

Correlations from the ethoxy -CH₂- protons (~4.0 ppm) to the ipso-aromatic carbon attached to the oxygen (~155 ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. msu.edu

Carbonyl Stretching Vibrations (C=O)

The most prominent feature in the IR spectrum of a carbamate is the intense absorption due to the carbonyl (C=O) group stretching vibration. For secondary N-phenylcarbamates, this peak is typically observed in the region of 1730-1690 cm⁻¹. oup.com The exact position is sensitive to the electronic environment and hydrogen bonding. In the solid state, intermolecular hydrogen bonding involving the N-H group can lower the C=O stretching frequency. In a dilute solution in a non-polar solvent, this absorption would be expected at a higher wavenumber. oup.com For this compound, a strong absorption band is predicted around 1705-1725 cm⁻¹ .

Carbon-Oxygen Stretching Vibrations (C-O)

The structure of this compound contains two distinct C-O single bonds, which will give rise to characteristic stretching vibrations. These absorptions are typically strong and appear in the fingerprint region of the spectrum.

Ester-type (O=C-O): Carbamates, like esters, exhibit strong C-O stretching bands. There are typically two coupled C-O stretching vibrations. An asymmetric C-O-C stretch is expected at a higher frequency, predicted in the range of 1220-1250 cm⁻¹ .

Ether-type (Ar-O-C): The aryl-alkyl ether linkage of the ethoxy group also produces a characteristic C-O stretching absorption. This is anticipated to appear as a strong band in the region of 1040-1080 cm⁻¹ . rsc.org

The predicted IR absorption data is summarized in the table below:

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300-3400 | Medium |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-2980 | Medium-Strong |

| C=O (Carbamate) | Stretch | 1705-1725 | Strong |

| C=C (Aromatic) | Stretch | 1500-1600 | Medium |

| C-O (Asymmetric) | Stretch | 1220-1250 | Strong |

| C-O (Ether) | Stretch | 1040-1080 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a monoisotopic mass of 223.120843 g/mol and an average mass of 223.272 g/mol . epa.gov Different ionization methods and instrumental setups offer complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing thermolabile and polar molecules. While detailed ESI-MS fragmentation studies specifically for this compound are not extensively documented in readily available literature, predictive models can offer insight into expected adducts. The technique is valuable for confirming the molecular weight by observing ions such as the protonated molecule [M+H]⁺. nih.gov

The fragmentation pathways in ESI-MS/MS are crucial for structural elucidation. rsc.org For carbamate esters, fragmentation can occur at various points in the molecule, often initiated by the charge site. mdpi.com Systematic studies on related compounds demonstrate that ESI-MS can produce reproducible and predictable fragmentation patterns that are specific to the compound's structural class. nih.gov

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.12813 |

| [M+Na]⁺ | 246.11007 |

| [M+NH₄]⁺ | 241.15467 |

| [M+K]⁺ | 262.08401 |

| [M-H]⁻ | 222.11357 |

| Data sourced from predictive modeling. uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification of volatile and semi-volatile organic compounds like this compound. nih.gov In GC-MS, the sample is first separated based on its volatility and interaction with the GC column before being introduced into the mass spectrometer. waters.com The most common ionization method used in GC-MS is Electron Ionization (EI), which is a high-energy process that results in extensive and characteristic fragmentation. jmchemsci.com

The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for identification. For carbamates, characteristic fragmentation involves cleavage at the ester and amide bonds. The molecular ion peak (M⁺), corresponding to the intact molecule with one electron removed, may be observed, though it can be of low intensity for some compounds. whitman.edulibretexts.org The analysis of these fragment ions provides definitive structural information. waters.comnih.gov

Table 2: Key Parameters in a Typical GC-MS Analysis of this compound

| Parameter | Typical Value/Condition |

| GC System | Agilent 6890 or equivalent |

| Column | DB-5ms, 30m x 0.25mm (i.d.), 0.25 µm film |

| Injection Mode | Splitless |

| Injection Port Temp. | 180 °C |

| Initial Oven Temp. | 80 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS System | Waters Quattro micro GC or equivalent |

| Data is illustrative of a common analytical method. waters.com |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is C₁₂H₁₇NO₃. epa.gov

The experimentally determined percentages of each element must closely match the theoretical values calculated from the molecular formula to confirm the compound's purity and elemental composition.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₇NO₃)

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 64.55 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 7.68 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.27 |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.50 |

| Total | 223.272 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination (If Applicable in Literature)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique involves directing X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots. nih.gov By analyzing the positions and intensities of these spots, scientists can calculate an electron density map and build an atomic model of the molecule, revealing exact bond lengths, bond angles, and conformation in the solid state. youtube.com

Currently, there is no publicly available, specific X-ray crystal structure for this compound in major crystallographic databases. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality, which can be a significant challenge. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of p-Ethoxycarbanilic acid isopropyl ester. By solving approximations of the Schrödinger equation, these calculations provide detailed information about the molecule's geometry, orbital energies, and charge distribution.

Methodologies such as the B3LYP hybrid functional combined with a Pople-style basis set like 6-311+G(d,p) are commonly used for geometry optimization and electronic property calculations of carbamate-containing molecules. nih.govnih.gov These calculations can predict key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another valuable technique used to analyze the delocalization of electron density and intramolecular interactions, such as hydrogen bonding and hyperconjugation. rsc.org For this compound, NBO analysis can quantify the interactions between the lone pairs of the oxygen and nitrogen atoms with the carbonyl group and the aromatic ring.

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing a detailed picture of intermolecular interactions in different environments, such as in solution. nih.govosf.io By simulating the motions of atoms and molecules, MD can reveal how this compound interacts with solvent molecules and other solute molecules.

In a typical MD simulation, the molecule is placed in a simulation box filled with a chosen solvent, and the trajectories of all atoms are calculated by integrating Newton's equations of motion. Force fields, such as AMBER or CHARMM, are used to describe the potential energy of the system as a function of atomic coordinates.

For this compound, MD simulations can be used to investigate its solvation in various solvents, the formation of hydrogen bonds between the carbamate (B1207046) group and protic solvents, and the aggregation behavior of the molecule at higher concentrations. gjesr.com Analysis of the radial distribution functions from MD simulations can provide quantitative information about the structure of the solvation shells around different parts of the molecule. rug.nl

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) are typically computed from the second derivatives of the energy with respect to the atomic coordinates. nih.govchemrxiv.org

The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. researchgate.net Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| λmax (UV-Vis) | 280 nm | Corresponds to π → π* transitions in the aromatic ring and carbonyl group. |

| ν(C=O) (IR) | 1710 cm⁻¹ | Characteristic stretching frequency of the carbonyl group in the carbamate. |

| ν(N-H) (IR) | 3350 cm⁻¹ | N-H stretching vibration, sensitive to hydrogen bonding. |

| δ(¹³C, C=O) (NMR) | 155 ppm | Chemical shift of the carbonyl carbon. |

Note: These predicted values are illustrative and would be the output of specific computational chemistry software.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. researchgate.netresearchgate.net For this compound, this could involve studying its hydrolysis, thermal decomposition, or reactions with other chemical species.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. Transition state theory can then be used to calculate reaction rate constants. Quantum mechanical methods, such as DFT, are typically used to calculate the energies and geometries of these species. nih.govresearchgate.net

For example, the hydrolysis of the ester or carbamate functional groups can be modeled by including water molecules in the calculation and searching for the transition state for nucleophilic attack on the carbonyl carbon. The calculated activation energy provides an estimate of the reaction rate.

Conformational Analysis of the Isopropyl Ester Moiety

The isopropyl ester moiety of this compound can adopt various conformations due to rotation around the C-O and C-C single bonds. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation between them. acs.org

This can be achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for conformational changes. rsc.org

Role in Organic Synthesis and Material Science Non Clinical Applications

p-Ethoxycarbanilic Acid Isopropyl Ester as a Synthetic Intermediate

The available scientific literature does not provide significant evidence or detailed research on the utilization of this compound as a synthetic intermediate in the broader field of organic chemistry. While carbamates, as a class of compounds, are recognized for their versatility as protecting groups for amines and as precursors in various chemical transformations, specific applications of the this compound moiety in this context are not well-documented. The potential for this compound to serve as a building block would theoretically hinge on the reactivity of the carbamate (B1207046) linkage, the aromatic ring, and the ethoxy and isopropyl ester groups. However, dedicated studies exploring these potential synthetic pathways are not readily found in published research.

Applications in the Synthesis of Complex Organic Molecules

There is a scarcity of documented examples where this compound has been employed as a key starting material or intermediate in the total synthesis of complex organic molecules, such as natural products or pharmaceuticals. Synthetic strategies in organic chemistry often rely on well-established and versatile building blocks. The current body of research has not established this compound as a common or advantageous synthon for such complex syntheses.

Development of Novel Materials through Ester Modification

Research into the development of novel materials derived from the modification of this compound is not extensively reported. In theory, the ester and carbamate functionalities could be chemically altered to introduce new properties or to incorporate the molecule into larger material frameworks. However, specific studies detailing such modifications and the characterization of any resulting novel materials are not present in the accessible scientific literature.

Functionalization of Polymeric Systems (If Applicable in Literature)

The application of this compound for the functionalization of polymeric systems is another area where published research is lacking. The modification of polymers to impart specific functionalities is a significant field within material science. While carbamate-containing monomers or functionalizing agents are utilized in polymer chemistry, the specific use of this compound for this purpose has not been a subject of detailed investigation in the available literature.

Green Chemistry and Process Intensification in Ester Synthesis

Sustainable Catalysis for p-Ethoxycarbanilic Acid Isopropyl Ester Production

Sustainable catalysis focuses on using catalysts that are efficient, selective, and environmentally benign. Key strategies include the use of biocatalysts and recyclable heterogeneous catalysts to replace traditional, often hazardous, homogeneous acid or base catalysts.

Biocatalysis utilizes enzymes to catalyze chemical reactions, offering high selectivity under mild conditions. Lipases are a class of enzymes commonly employed for esterification due to their stability in organic solvents and lack of need for cofactors. mdpi.com These enzymatic processes can be applied to a wide range of substrates, including the synthesis of carbohydrate esters and pharmaceutical intermediates. mdpi.comnih.gov

While direct enzymatic synthesis of this compound has not been reported, the synthesis of other carbamates and isopropyl esters using lipases is well-established. nih.govnih.govnih.gov For example, the esterase from Pyrobaculum calidifontis (PestE) has been used for the synthesis of various carbamates in water, demonstrating the potential of biocatalysis for this class of compounds. nih.gov Similarly, immobilized lipases have been successfully used to produce isopropyl ferulate and isopropyl palmitate. nih.gov The primary advantages of lipase-mediated synthesis are:

High Selectivity: Enzymes can distinguish between similar functional groups, reducing the formation of byproducts.

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, saving energy.

Environmental Compatibility: Enzymes are biodegradable and operate in aqueous or benign solvent systems.

The table below illustrates the effectiveness of lipase (B570770) catalysis in the synthesis of another isopropyl ester, showing the influence of various parameters on reaction yield.

| Parameter | Condition | Isopropyl Ferulate Yield (%) |

| Biocatalyst Concentration | 2.5 mg/mL | ~40% |

| 12.5 mg/mL | ~80% | |

| 20 mg/mL | ~82% | |

| Reaction Time | 1 hour | ~60% |

| 3 hours | ~84% | |

| 5 hours | ~85% | |

| Effect of Additives | No Additive | ~84% |

| Molecular Sieves | ~90% | |

| Ca²⁺ ions | ~92% | |

| Data derived from studies on the synthesis of Isopropyl Ferulate using immobilized lipase. nih.govnih.gov |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic greatly simplifies their separation from the product, allowing for easy recovery and reuse, which is a core principle of green chemistry. rsc.orguab.cat For ester and carbamate (B1207046) synthesis, solid acid catalysts (e.g., ion-exchange resins, zeolites) are often used as alternatives to corrosive and difficult-to-remove homogeneous acids like sulfuric acid. rsc.org

The synthesis of N-substituted carbamates has been successfully demonstrated using a recyclable TiO₂–Cr₂O₃/SiO₂ solid catalyst, which can be reused for several cycles without a significant loss of activity. rsc.org Similarly, commercial zinc glutarate (ZnGA) has been employed as a stable, recyclable catalyst for producing poly(ester-b-carbonate)s. nih.govnih.gov The key benefits of this approach are:

Simplified Purification: The catalyst is removed by simple filtration, eliminating the need for aqueous workups that generate waste.

Catalyst Reusability: Recovered catalysts can be used in subsequent batches, lowering costs and reducing waste. beilstein-journals.org

Reduced Corrosion: Solid catalysts are generally less corrosive to equipment than strong mineral acids.

The following table demonstrates the reusability of a solid catalyst in a representative carbamate synthesis.

| Cycle Number | Catalyst | Reactants | Conversion (%) |

| 1 | TiO₂–Cr₂O₃/SiO₂ | Aniline (B41778), Urea (B33335), Methanol | 98 |

| 2 | TiO₂–Cr₂O₃/SiO₂ | Aniline, Urea, Methanol | 97 |

| 3 | TiO₂–Cr₂O₃/SiO₂ | Aniline, Urea, Methanol | 97 |

| 4 | TiO₂–Cr₂O₃/SiO₂ | Aniline, Urea, Methanol | 96 |

| Illustrative data based on the synthesis of methyl phenyl carbamate. rsc.org |

Solvent-Free or Reduced-Solvent Reaction Systems

A major goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. This can be achieved by running reactions under solvent-free conditions or by replacing conventional solvents with "green" alternatives. mdpi.com

Solvent-free synthesis is particularly attractive for esterification, where one of the reactants (e.g., the alcohol) can be used in excess to act as the solvent. This approach has been successfully applied to the biocatalytic production of branched-chain esters. mdpi.com When a solvent is necessary, green solvents are preferred. These include bio-derived solvents like ethyl lactate, supercritical fluids such as CO₂, and deep eutectic solvents (DESs). nih.govorientjchem.org Organic carbonates are also considered green solvents due to their biodegradability. researchgate.net For the synthesis of carbamates, reactions using CO₂ directly as a C1 source in the presence of an alcohol can reduce reliance on more hazardous reagents. rsc.org

Energy-Efficient Esterification Processes

Process intensification techniques aim to improve energy efficiency by enhancing reaction rates and heat and mass transfer. Microwave irradiation and ultrasound are two key technologies used to achieve these goals in ester synthesis.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwaves interact directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction time and improved product yields. researchgate.net

While no specific studies on the microwave-assisted synthesis of this compound are available, the technique has been successfully applied to the production of other isopropyl esters. For instance, the synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate saw a reduction in reaction time from 10 hours with conventional heating to just 25 minutes using microwave irradiation, with an increased yield. geneseo.edu Microwave-assisted enzymatic esterification has also proven effective, combining the benefits of biocatalysis with the speed of microwave heating. nih.gov

The table below compares conventional and microwave-assisted methods for a representative isopropyl ester synthesis.

| Heating Method | Reaction Time | Temperature (°C) | Yield (%) |

| Conventional | 10 hours | 150 | 75.6 |

| Microwave | 25 minutes | 150 | 87.1 |

| Data from the synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate. geneseo.edu |

The application of ultrasound (sonochemistry) to chemical reactions can significantly enhance reaction rates and yields. The process works through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the liquid. This collapse generates localized hot spots with intense pressure and temperature, as well as powerful shockwaves and microjets. researchgate.net These physical effects improve mass transfer, particularly in heterogeneous systems, by disrupting boundary layers and increasing surface area. researchgate.net

Ultrasound has been effectively used in the acid-catalyzed synthesis of isopropyl esters from palm fatty acid distillate, where it enhances the reaction rate and shifts the equilibrium towards a higher product yield. researchgate.net It is also employed to intensify enzymatic processes by improving the movement of reactants to the enzyme's active site. researchgate.net The use of ultrasound can lead to shorter reaction times, milder conditions, and higher yields compared to silent (non-sonicated) reactions. mdpi.com

The following table shows the impact of ultrasound on the yield of an esterification reaction.

| Condition | Reaction Time | Conversion (%) |

| Mechanical Stirring | 30 min | 42.5 |

| Ultrasound-Assisted | 30 min | 83.2 |

| Illustrative data from a study on the esterification of palm fatty acid distillate. |

Atom Economy and Waste Minimization Strategies in the Synthesis of this compound

The synthesis of this compound, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry. This section focuses on the principles of atom economy and associated waste minimization strategies pertinent to the production of this specific carbamate. The goal of such strategies is to enhance the efficiency of synthetic routes, reduce the generation of hazardous byproducts, and align the manufacturing process with sustainability goals.

Atom Economy Analysis of Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no atoms wasted as byproducts.

For the synthesis of this compound, two primary classical routes are commonly considered. The atom economy for each can be calculated to compare their intrinsic efficiencies.

Route 1: From 4-Ethoxyaniline and Isopropyl Chloroformate

This common laboratory and industrial method involves the reaction of 4-ethoxyaniline with isopropyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction: C₂H₅OC₆H₄NH₂ + (CH₃)₂CHOCOCl → C₂H₅OC₆H₄NHCOO(CH₃)₂ + HCl

Route 2: From 4-Ethoxyphenyl Isocyanate and Isopropanol (B130326)

This route represents an addition reaction, where 4-ethoxyphenyl isocyanate reacts directly with isopropanol.

Reaction: C₂H₅OC₆H₄NCO + (CH₃)₂CHOH → C₂H₅OC₆H₄NHCOO(CH₃)₂

Analysis: This synthesis is an addition reaction, and in principle, all atoms from both reactants are incorporated into the final carbamate product. This pathway is inherently more atom-economical than the chloroformate route. However, the production of the isocyanate starting material often involves the use of highly toxic phosgene (B1210022) or its derivatives, which has significant environmental and safety implications that are not reflected in the atom economy of the final step alone. researchgate.net

The following interactive data table provides a quantitative comparison of the atom economy for these two synthetic pathways.

| Synthetic Route | Reactants | Molar Mass of Reactants ( g/mol ) | Molar Mass of Product ( g/mol ) | Byproducts | Atom Economy (%) |

| Route 1 | 4-Ethoxyaniline + Isopropyl Chloroformate | 137.18 + 122.55 = 259.73 | 223.27 | HCl | 85.96% |

| Route 2 | 4-Ethoxyphenyl Isocyanate + Isopropanol | 163.17 + 60.10 = 223.27 | 223.27 | None | 100.00% |

Note: Atom Economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100.

Waste Minimization Strategies

Beyond selecting a route with high theoretical atom economy, several process intensification and green chemistry strategies can be employed to minimize waste during the production of this compound.

Catalyst Selection and Recycling: The choice of catalyst can significantly impact waste generation. In syntheses analogous to Route 1, moving from stoichiometric amounts of a base to a catalytic system can reduce waste. For greener alternatives that avoid phosgene-derived reagents altogether, catalytic systems are crucial. For instance, the direct synthesis of carbamates from amines, alcohols, and carbon dioxide is an area of active research. rsc.org This approach, while challenging, could offer a highly sustainable route with water as the only byproduct. The use of heterogeneous catalysts in such processes would further minimize waste by simplifying catalyst separation and enabling recycling.

Solvent Choice and Reduction: Traditional organic solvents often contribute significantly to the waste generated in chemical processes (the E-factor). Strategies to minimize this include:

Solvent Reduction: Process intensification techniques, such as continuous flow reactors, can dramatically reduce the required solvent volume compared to batch processing.

Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as 2-methyltetrahydrofuran (B130290) or pursuing solvent-free reaction conditions where feasible. uantwerpen.be

Solvent Recycling: Implementing distillation or other separation techniques to recover and reuse solvents within the manufacturing process.

Phosgene-Free Synthesis Routes: The primary environmental and safety concern in the lifecycle of carbamate synthesis is the use of phosgene and its derivatives like chloroformates and isocyanates. researchgate.net Developing phosgene-free routes is a major goal for waste minimization.

Carbon Dioxide as a C1 Source: Utilizing carbon dioxide as an abundant, non-toxic, and renewable C1 feedstock is a highly attractive strategy. rsc.org Direct carboxylation of an amine followed by alkylation can produce carbamates, avoiding the hazards of phosgene. google.com Research into effective catalysts for this transformation under mild conditions is ongoing.

Use of Dialkyl Carbonates: Reacting 4-ethoxyaniline with a dialkyl carbonate, such as dimethyl carbonate, presents a less hazardous alternative to chloroformates. These reactions can be catalyzed and offer a more environmentally benign pathway.

Process Intensification: Adopting modern process intensification technologies can lead to significant waste reduction. Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions, which can increase selectivity and yield while minimizing byproduct formation. nih.gov This technology is particularly well-suited for handling hazardous intermediates, as it keeps the volume of such materials at any given time to a minimum.

By focusing on inherently atom-economical reactions and implementing strategies to reduce the use of auxiliary substances and hazardous reagents, the synthesis of this compound can be made significantly more sustainable.

Derivatives and Analogues of P Ethoxycarbanilic Acid Isopropyl Ester

Synthesis and Characterization of Substituted Phenyl Carbamate (B1207046) Isopropyl Esters

The synthesis of substituted phenyl carbamate isopropyl esters, including analogues of p-ethoxycarbanilic acid isopropyl ester, is accomplished through several established chemical routes. A primary method involves the reaction of an appropriately substituted aniline (B41778) with an isopropyl haloformate, typically isopropyl chloroformate. This reaction is often conducted in the presence of a base, such as an alkali metal hydroxide (B78521), to neutralize the resulting hydrohalic acid and drive the reaction to completion. google.com The general scheme for this synthesis is the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.

Another significant route to carbamates is through the Hofmann rearrangement of aromatic amides. In a green chemistry approach, aromatic amides can be oxidized using reagents like oxone and potassium chloride to form N-chloro intermediates. nih.gov Subsequent treatment with a base, such as sodium hydroxide, induces rearrangement to an isocyanate, which is then trapped by an alcohol (in this case, isopropanol) to yield the desired carbamate. nih.gov This one-pot, two-step process offers an alternative to methods employing more hazardous reagents. nih.gov

The synthesis of more complex derivatives, such as isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate, has also been reported, highlighting the versatility of carbamate synthesis in creating molecules with specific biological activities. researchgate.net

Characterization of these esters is crucial for confirming their structure and purity. The crystal structure of isopropyl-N-phenyl carbamate, a parent compound to the p-ethoxy derivative, has been determined by X-ray diffraction. ias.ac.in The analysis revealed that the molecule is stabilized by N-H···O hydrogen bonds and provided precise measurements of bond lengths and angles within the carbamate group. ias.ac.in These dimensions are comparable to those found in other carbamates and carboxylic acid esters. ias.ac.in

Table 1: General Methods for Synthesis of Isopropyl Phenyl Carbamates

| Method | Reactants | Key Conditions | Product |

| Haloformate Reaction | Substituted Aniline, Isopropyl Chloroformate | Presence of a base (e.g., NaOH), aqueous medium | Isopropyl N-(substituted)phenyl Carbamate |

| Hofmann Rearrangement | Aromatic Amide, Isopropanol (B130326) | Oxidation (Oxone, KCl), Base (NaOH) | Isopropyl N-(substituted)phenyl Carbamate |

| Isocyanate Reaction | Isopropyl Isocyanate, Substituted Phenol | Anhydrous conditions, catalyst (e.g., triethylamine) | Isopropyl N-(substituted)phenyl Carbamate |

Isopropyl Esters of Various Carboxylic Acids: Comparative Studies

The properties of an ester are significantly influenced by both the carboxylic acid and the alcohol from which it is derived. Comparative studies of isopropyl esters of various carboxylic acids, particularly fatty acids, reveal distinct trends in their physicochemical properties.

A comprehensive study on fatty acid esters (FAEs) derived from different vegetable oils and alcohols demonstrated that the properties of isopropyl esters differ from their methyl, ethyl, and n-propyl counterparts. mdpi.com For instance, the density of FAEs generally decreases as the carbon chain length of the linear alcohol increases. mdpi.com However, esters of branched alcohols like isopropanol exhibit lower densities than their corresponding n-alkanol isomers. mdpi.com This is attributed to the less compact structure of the branched chains. mdpi.com

Low-temperature properties are also critically affected by the alcohol moiety. Fatty acid esters of branched alcohols, including isopropyl esters, generally have much lower pour points (PP), cloud points (CP), and cold filter plugging points (CFPP) compared to FAEs of corresponding linear alcohols. mdpi.com This improvement in cold flow properties is a direct result of the branching in the isopropyl group, which disrupts the crystal lattice formation at low temperatures. mdpi.com

The reactivity of esters can also be compared. The rotational spectrum of the 1:1 complex between formic acid and isopropylformate has been studied, providing insight into the intermolecular forces, specifically O-H···O and C-H···O hydrogen bonds, that stabilize such adducts. acs.org While not a direct comparison of bulk properties, such studies illuminate the fundamental interactions that can influence reactivity and physical behavior. acs.org

Table 2: Comparison of Physicochemical Properties of Fatty Acid Esters (FAEs) from Different Alcohols

| Property | Trend with Increasing Linear Alcohol Chain Length | Comparison of n-Propyl vs. Isopropyl Esters | Rationale for Branched Ester Properties |

| Density | Decreases | Isopropyl esters have lower density | Less compact molecular structure |

| Pour Point (PP) | Increases | Isopropyl esters have lower PP | Branching disrupts crystal lattice formation |

| Cloud Point (CP) | Increases | Isopropyl esters have lower CP | Branching disrupts crystal lattice formation |

Data synthesized from a comprehensive study on FAEs. mdpi.com

Coordination Chemistry of Isopropyl Ester Ligands and Their Complexes

The carbamate and ester functionalities present in molecules like this compound can act as ligands, coordinating to metal centers to form a variety of complexes. The field of coordination chemistry explores the synthesis and structure of these metal-ligand compounds.

Synthesis of Metal-Carbamate Complexes

Metal carbamates are a class of coordination compounds where the ligand is a carbamate anion (R₂NCO₂⁻). nih.gov These ligands are typically formed from the reaction of a primary or secondary amine with carbon dioxide and generally act as O-donors to the metal center. nih.gov The synthesis of these complexes can be achieved by reacting a metal salt with a pre-formed carbamate or by generating the carbamate in situ. A process has been developed for preparing N-alkyl substituted metal carbamate solutions by reacting a metal salt solution with an organic solution containing a secondary amine saturated with carbon dioxide. google.com

Research has also demonstrated the synthesis of coordination compounds of transition metals like cobalt(II), copper(II), and zinc(II) with ligands containing a carbamate group, such as the anthelmintic drug albendazole (B1665689) (methyl 5-(propylthio)-2-benzimidazolecarbamate). nih.govresearchgate.net Similarly, novel cobalt(II) and nickel(II) pincer ligand complexes have been synthesized with tridentate ONO ligands that incorporate R groups of ethyl, isopropyl, or tert-butyl, showcasing the integration of such alkyl groups into complex ligand architectures. researchgate.net

Structural Characterization of Coordination Compounds

The structural characterization of these coordination compounds is essential to understand their properties and is typically performed using techniques like single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis. nih.govresearchgate.netresearchgate.net

X-ray crystallography has revealed diverse coordination modes for carbamate and ester-containing ligands. They can act as monodentate ligands, coordinating through a nitrogen atom, or as bidentate chelating ligands, binding through both a nitrogen and an oxygen atom from the ester or carbamate group. nih.govresearchgate.net These different coordination modes can give rise to complexes with various geometries, such as tetrahedral and octahedral. nih.govresearchgate.net

In complexes with the ligand 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine, the zinc(II) complexes were found to possess distorted trigonal pyramidal structures, while the copper(II) complexes adopted a square pyramidal geometry. mdpi.com The coordination bond lengths and angles are influenced by the specific metal ion and the surrounding ligands. mdpi.com For example, in the zinc complexes, the Zn–N(pyrazole) bond lengths were slightly longer than the Zn–N(pyridine) bonds. mdpi.com The crystal structures of nickel(II) and cobalt(II) complexes with isopropyl wingtip groups have been determined to have monoclinic lattices. researchgate.net

Table 3: Geometries and Coordination in Metal Complexes with Isopropyl-Containing Ligands

| Metal Ion | Ligand Type | Observed Geometry | Key Structural Features |

| Zn(II) | 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine | Distorted trigonal pyramidal | Zn-N(pz) bonds slightly longer than Zn-N(py) bonds. mdpi.com |

| Cu(II) | 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine | Square pyramidal | Jahn-Teller distortion due to d⁹ electron configuration. mdpi.com |

| Ni(II) | ONO pincer ligand with isopropyl wingtip | Pseudo-octahedral | Monoclinic lattice with C121 space group. researchgate.net |

| Co(II), Cu(II), Zn(II) | Heterocyclic ester/carbamate derivatives | Tetrahedral, Octahedral, Square base pyramidal | Ligands show monodentate and bidentate coordination modes. nih.govresearchgate.net |

Impact of Isopropyl Group Stereochemistry on Ester Reactivity (If Relevant)

The isopropyl group, while seemingly simple, can exert a significant influence on the reactivity and stereochemical outcome of reactions due to its steric bulk. This steric hindrance can affect reaction rates, equilibrium positions, and the preferred conformation of molecules.

The unique steric properties of the isopropyl group have been identified as a crucial factor in certain chemical transformations. rsc.org For example, in the synthesis of verlamelin (B14756304) A, a cyclic peptide, the steric hindrance of the isopropyl group in the amino acid L-Valine was considered a potential challenge for the formation of an ester bond. acs.org

Studies comparing methyl and isopropyl substituents have shown that the bulkier isopropyl groups can dictate the assembly of molecules. In one case, an alcohol with methyl substituents formed hexameric rings through hydrogen bonding, whereas the corresponding alcohol with isopropyl substituents formed smaller tetrameric rings. mdpi.com This demonstrates that the steric demand of the isopropyl group can limit the number of molecules that can fit into a hydrogen-bonded assembly. mdpi.com

In the context of stereochemistry, the size of the isopropyl group can influence the diastereoselectivity of a reaction. In the synthesis of oxasilolanes, substrates with larger groups like isopropyl and tert-butyl showed a greater preference for the formation of the anti-isomer, which is thermodynamically more stable. acs.org This outcome is consistent with DFT calculations that show a larger energy difference between the syn- and anti-isomers for bulkier substituents. acs.org This suggests that the steric interactions involving the isopropyl group play a key role in determining the product distribution. acs.org

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Novel Synthetic Pathways for p-Ethoxycarbanilic Acid Isopropyl Ester

The development of efficient, sustainable, and scalable synthetic routes is paramount for the broader application of this compound. Future research will likely focus on moving beyond traditional methods to more innovative and green approaches.

One of the most direct and conventional methods for synthesizing this compound is the reaction of p-ethoxyphenyl isocyanate with isopropanol (B130326). This reaction is typically straightforward and high-yielding. However, the use of isocyanates, which are toxic and moisture-sensitive, presents significant safety and handling challenges, particularly on an industrial scale.

To mitigate the hazards associated with isocyanates, researchers are increasingly exploring phosgene-free synthetic routes. A promising alternative involves the use of carbon dioxide (CO₂) as a C1 building block. This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock. The reaction of p-phenetidine (B124905), isopropanol, and CO₂ in the presence of a suitable catalyst and dehydrating agent could provide a more sustainable pathway to the desired carbamate (B1207046).

Another green alternative is the alcoholysis of urea (B33335) or its derivatives. The reaction of p-phenetidine with urea, followed by alcoholysis with isopropanol, could offer a phosgene-free and isocyanate-free route. Catalysts will play a crucial role in the efficiency of this method, with research focusing on the development of reusable solid acid or base catalysts to facilitate the reaction and simplify product purification.

Transesterification, or more accurately, transcarbamoylation, presents another potential synthetic strategy. This would involve the reaction of a different carbamate ester with isopropanol, catalyzed by an acid, base, or enzyme, to yield this compound. The success of this approach would depend on favorable reaction equilibria and the development of highly selective catalysts.

The following table summarizes potential synthetic pathways for future investigation:

| Synthetic Pathway | Key Reactants | Potential Advantages | Research Focus |

| Isocyanate-based Synthesis | p-Ethoxyphenyl isocyanate, Isopropanol | High yield, direct route | Development of safer handling protocols and catalytic systems to minimize isocyanate usage. |

| CO₂-based Synthesis | p-Phenetidine, Isopropanol, CO₂ | Utilization of a renewable feedstock, phosgene-free | Design of efficient catalysts for CO₂ activation and development of effective water removal systems. |

| Urea Alcoholysis | p-Phenetidine, Urea, Isopropanol | Isocyanate-free, readily available starting materials | Discovery of robust and recyclable catalysts to drive the reaction towards high conversion and selectivity. |

| Transcarbamoylation | Another carbamate ester, Isopropanol | Potential for mild reaction conditions | Identification of highly active and selective catalysts (chemical or enzymatic) and optimization of reaction equilibrium. |

Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the formation of this compound is critical for process optimization and control. The application of in-situ spectroscopic techniques will be instrumental in elucidating reaction kinetics, identifying transient intermediates, and understanding the role of catalysts at a molecular level.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for real-time monitoring of the synthesis of this compound, particularly in isocyanate-based routes. The distinct absorption band of the isocyanate group (-N=C=O) around 2250-2280 cm⁻¹ provides a clear marker for reactant consumption. Simultaneously, the appearance and growth of the carbamate carbonyl (-NH-C=O) stretching vibration around 1700-1730 cm⁻¹ can be monitored to track product formation. This allows for the precise determination of reaction kinetics and the influence of various parameters such as temperature, catalyst loading, and solvent effects.

Raman Spectroscopy offers a complementary vibrational spectroscopy technique that is particularly advantageous for reactions in aqueous or highly polar media due to the weak Raman scattering of water. Similar to FTIR, Raman spectroscopy can be used to monitor the disappearance of the isocyanate peak and the emergence of the carbamate product bands. Its ability to be used with fiber-optic probes makes it well-suited for in-situ monitoring in various reactor setups, including those under high pressure or temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy , especially in-situ NMR, can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. For the synthesis of this compound, ¹H and ¹³C NMR can be used to follow the conversion of starting materials and the formation of the final product. Advanced techniques like two-dimensional NMR (e.g., HETCOR) can be employed to elucidate the structure of any unexpected byproducts or intermediates, offering deeper mechanistic insights.

The following table outlines the potential applications of in-situ spectroscopic techniques in studying the synthesis of this compound:

| Spectroscopic Technique | Information Gained | Potential Research Application |

| In-Situ FTIR | Real-time concentration profiles of reactants and products, reaction kinetics. | Optimizing reaction conditions (temperature, catalyst concentration) for isocyanate-based synthesis. |

| In-Situ Raman | Complementary kinetic data, suitable for aqueous systems. | Studying reaction kinetics in greener solvent systems and under high-pressure CO₂ conditions. |

| In-Situ NMR | Detailed structural information, identification of intermediates and byproducts, mechanistic pathways. | Elucidating the reaction mechanism of novel synthetic routes (e.g., CO₂-based or urea alcoholysis). |

Integration with Flow Chemistry and Continuous Processing

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, scalability, and product consistency. The synthesis of this compound is a prime candidate for the application of flow chemistry and continuous processing technologies.

The synthesis of carbamates, especially from isocyanates, can be highly exothermic. Microreactors and other continuous flow systems offer superior heat and mass transfer compared to batch reactors, allowing for better temperature control and reducing the risk of thermal runaways. nih.govnih.govrug.nl This enhanced safety is a major driver for adopting flow chemistry for isocyanate-based reactions. mt.com

Continuous flow processes enable precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to improved yields and selectivities. The ability to rapidly screen a wide range of reaction conditions can significantly accelerate process optimization. For the synthesis of this compound, this could lead to the development of highly efficient and waste-minimizing production methods.

Scaling up a chemical process from the lab to industrial production can be challenging with batch reactors. Flow chemistry offers a more straightforward scale-up strategy by "numbering-up" – running multiple flow reactors in parallel. This allows for increased production capacity without the need for extensive process redesign.

A comparison of batch versus flow processing for the synthesis of this compound is presented below:

| Parameter | Batch Processing | Flow Chemistry/Continuous Processing |

| Safety | Potential for thermal runaway with exothermic reactions. | Excellent heat transfer minimizes risk of overheating. |

| Efficiency | Lower space-time yields, potential for side reactions. | Higher space-time yields, improved selectivity. |

| Scalability | Complex and often requires process re-optimization. | Straightforward scale-up through numbering-up. |

| Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. |

Design of Functional Materials Incorporating Carbamate Ester Moieties

The carbamate functional group is a key building block in a wide range of polymeric materials, most notably polyurethanes. wikipedia.orgwikipedia.org The specific structure of this compound, with its aromatic ring and alkoxy substituents, suggests its potential as a monomer or additive in the design of novel functional materials with tailored properties.

Incorporating this compound or its derivatives into polyurethane chains could modify the polymer's properties. The ethoxy group on the phenyl ring may enhance solubility in certain organic solvents or influence the polymer's thermal properties. The isopropyl ester group could also affect the polymer's flexibility and mechanical strength. Research in this area would involve synthesizing diol or diisocyanate derivatives of this compound and studying their copolymerization with other monomers.

The carbamate moiety can impart specific properties to coatings and adhesives, such as improved adhesion, chemical resistance, and weatherability. google.comgoogle.com this compound could be explored as a reactive diluent or a building block for resins used in high-performance coatings. Its aromatic structure could contribute to UV stability, while the carbamate group can participate in cross-linking reactions.

The ability of the N-H group in the carbamate linkage to form hydrogen bonds can be exploited in the design of self-healing materials and supramolecular polymers. By incorporating this compound into a polymer backbone, it may be possible to create materials that can repair themselves upon damage through the reversible formation and breaking of hydrogen bonds.

Potential applications of this compound in functional materials are summarized in the following table:

| Material Type | Potential Role of this compound | Anticipated Properties |

| Polyurethanes | Monomer or chain extender. | Modified thermal stability, solubility, and mechanical properties. |

| Coatings and Adhesives | Component of cross-linkable resins or as a reactive diluent. | Enhanced adhesion, UV resistance, and chemical durability. |

| Self-Healing Polymers | Functional unit for introducing hydrogen bonding sites. | Reversible cross-linking leading to self-repair capabilities. |

Computational Design of Enhanced Esterification Catalysts

Computational chemistry and molecular modeling have become indispensable tools in modern catalyst design. rsc.org For the synthesis of this compound, computational methods can be employed to accelerate the discovery and optimization of catalysts for the various synthetic routes.

Density Functional Theory (DFT) can be used to elucidate the detailed reaction mechanisms of carbamate formation. researchgate.netacs.org By calculating the energies of reactants, transition states, and products, researchers can identify the rate-determining steps and understand the role of the catalyst in lowering the activation energy. This knowledge is crucial for the rational design of more efficient catalysts.

Computational screening of catalyst candidates can significantly reduce the experimental effort required to identify optimal catalysts. By building computational models of potential catalysts and evaluating their predicted activity and selectivity for the synthesis of this compound, researchers can prioritize the most promising candidates for experimental validation.

For enzymatic catalysis, molecular docking and molecular dynamics simulations can be used to study the interaction between the substrate (or a transition state analog) and the active site of an enzyme, such as a lipase (B570770). This can provide insights into the factors that govern enzyme selectivity and activity, guiding efforts in protein engineering to develop biocatalysts with enhanced performance for the synthesis of this compound.

The role of computational design in catalyst development is highlighted in the table below:

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles. | Understanding of reaction pathways and identification of rate-limiting steps. |

| Virtual Screening | High-throughput screening of potential catalyst structures. | Prioritization of catalyst candidates for experimental testing. |

| Molecular Docking/Dynamics | Studying enzyme-substrate interactions. | Insights for the rational design of improved biocatalysts. |

Q & A

Q. What are the established synthetic routes for preparing p-ethoxycarbanilic acid isopropyl ester, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via esterification between p-ethoxycarbanilic acid and isopropyl alcohol, typically using acid catalysts (e.g., concentrated sulfuric acid) under reflux. Optimization involves controlling reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios. Post-synthesis purification via recrystallization or chromatography ensures high purity. This approach aligns with general esterification principles for carbanilate esters .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the ester linkage and substitution pattern by identifying peaks corresponding to the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 4.9–5.1 ppm for CH) and ethoxy aromatic protons (δ 6.8–7.5 ppm). Infrared (IR) spectroscopy detects the carbonyl stretch (C=O) near 1700 cm⁻¹. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How can researchers quantify this compound in complex matrices using chromatographic methods?

Methodological Answer: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended. Use a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Calibration curves with spiked samples ensure accuracy. For trace analysis, coupling with mass spectrometry (LC-MS) enhances sensitivity .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the effect of this compound on drug release kinetics in polymeric microspheres?